molecular formula C12H18O2 B14693748 Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- CAS No. 25844-12-6

Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl-

Cat. No.: B14693748
CAS No.: 25844-12-6
M. Wt: 194.27 g/mol
InChI Key: OVXVAICEGAXQFZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-(1,1-dimethylethyl)-2-hydroxy-5-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired benzenemethanol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, catalytic hydrogenation of the corresponding benzaldehyde derivative using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure can be employed. This method offers high yields and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products Formed

    Oxidation: 3-(1,1-dimethylethyl)-2-hydroxy-5-methylbenzaldehyde or 3-(1,1-dimethylethyl)-2-hydroxy-5-methylbenzoic acid.

    Reduction: 3-(1,1-dimethylethyl)-2-hydroxy-5-methylbenzene.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, 4-(1,1-dimethylethyl)-: Similar structure but with the tert-butyl group at the para position.

    Benzene, 1,3-bis(1,1-dimethylethyl)-: Contains two tert-butyl groups at the meta positions.

    1,3-Dimethylbenzene:

Uniqueness

Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties

Properties

CAS No.

25844-12-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-tert-butyl-6-(hydroxymethyl)-4-methylphenol

InChI

InChI=1S/C12H18O2/c1-8-5-9(7-13)11(14)10(6-8)12(2,3)4/h5-6,13-14H,7H2,1-4H3

InChI Key

OVXVAICEGAXQFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)CO

Origin of Product

United States

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